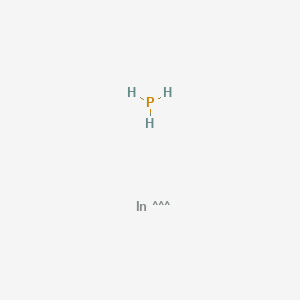
Indium--phosphane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–phosphane (1/1) is a binary compound composed of indium and phosphorus. It is known for its unique properties and applications in various fields, including electronics, optoelectronics, and materials science. The compound has a zinc blende crystal structure, which is a type of cubic lattice structure. This structure is composed of indium and phosphorus atoms arranged in a lattice of cube-shaped cells, with each cell containing four indium atoms and four phosphorus atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium–phosphane (1/1) can be synthesized through several methods. One common method involves the reaction of white phosphorus with indium iodide at high temperatures (around 400°C). Another method includes the direct combination of purified indium and phosphorus elements at high temperature and pressure. Additionally, the thermal decomposition of a mixture of a trialkyl indium compound and phosphine can also yield indium–phosphane (1/1) .
Industrial Production Methods: In industrial settings, the production of indium–phosphane (1/1) often involves the use of high-purity indium and phosphorus. The process typically includes steps such as zone refining, melting, and leveling to achieve the desired purity levels. Metal-organic and molecular beam epitaxial methods are also employed to develop multilayered structures involving indium–phosphane (1/1) .
Analyse Des Réactions Chimiques
Types of Reactions: Indium–phosphane (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acids, resulting in the formation of indium salts and phosphine gas. The compound can also participate in reactions with halogens, leading to the formation of indium halides and phosphorus halides .
Common Reagents and Conditions: Common reagents used in reactions with indium–phosphane (1/1) include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products: The major products formed from reactions involving indium–phosphane (1/1) include indium halides, phosphorus halides, and phosphine gas. These products have various applications in different fields, including materials science and electronics .
Applications De Recherche Scientifique
Indium–phosphane (1/1) has a wide range of applications in scientific research. In the field of chemistry, it is used as a precursor for the synthesis of indium-containing compounds, which are utilized in catalysts and chemical reactions. In biology and medicine, indium–phosphane (1/1) nanoparticles have been investigated for their potential use in biomedical imaging and drug delivery systems .
In the electronics industry, indium–phosphane (1/1) is used in the production of semiconductors, where it helps control the electrical properties of the material. It is also employed in the fabrication of photonic integrated circuits, which are essential for high-speed communication systems .
Mécanisme D'action
The mechanism of action of indium–phosphane (1/1) involves its interaction with various molecular targets and pathways. In the context of semiconductor applications, the compound’s unique crystal structure and high electron mobility enable efficient charge transport and light emission. This makes it an ideal material for optoelectronic devices such as lasers and light-emitting diodes .
In biomedical applications, indium–phosphane (1/1) nanoparticles can interact with biological molecules, facilitating targeted drug delivery and imaging.
Comparaison Avec Des Composés Similaires
- Indium arsenide (InAs)
- Indium antimonide (InSb)
- Gallium phosphide (GaP)
- Indium gallium phosphide (InGaP)
Propriétés
Numéro CAS |
325833-37-2 |
|---|---|
Formule moléculaire |
H3InP |
Poids moléculaire |
148.816 g/mol |
InChI |
InChI=1S/In.H3P/h;1H3 |
Clé InChI |
FHIVHGIKSGOGRH-UHFFFAOYSA-N |
SMILES canonique |
P.[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


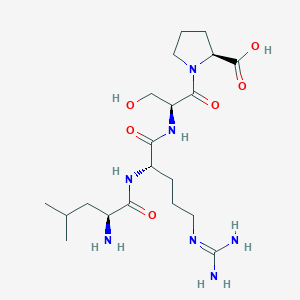

![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
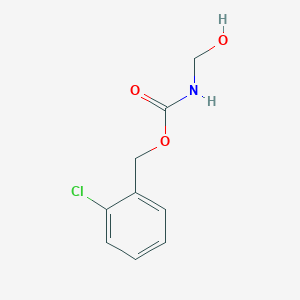

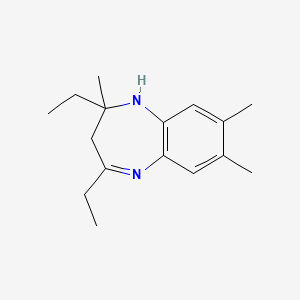
![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
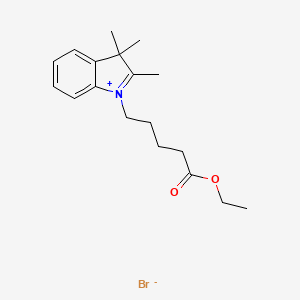


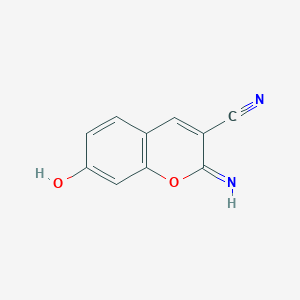

![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
